molecular formula C11H16F3N3O3 B3060060 3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate CAS No. 1609406-28-1

3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate

Cat. No.: B3060060
CAS No.: 1609406-28-1
M. Wt: 295.26
InChI Key: CBRUVALCERAESE-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate is a chemical compound with the molecular formula C9H15N3O It is a derivative of oxadiazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of an appropriate hydrazide derivative with a suitable isocyanate or isothiocyanate in the presence of trifluoroacetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation reactions may yield corresponding oxo-compounds or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted oxadiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate can be used to study biological processes and pathways. It may serve as a probe or inhibitor in biochemical assays.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It may be used as a lead compound for the design of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride

  • 3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole

Uniqueness: 3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate is unique due to its trifluoroacetate group, which can impart different chemical and physical properties compared to its hydrochloride or non-substituted counterparts. This can affect its solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-propan-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.C2HF3O2/c1-6(2)8-11-9(13-12-8)7-4-3-5-10-7;3-2(4,5)1(6)7/h6-7,10H,3-5H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRUVALCERAESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCN2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609406-28-1
Record name 1,2,4-Oxadiazole, 3-(1-methylethyl)-5-(2-pyrrolidinyl)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate
Reactant of Route 2
3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate
Reactant of Route 3
3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate
Reactant of Route 4
3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate
Reactant of Route 5
3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate
Reactant of Route 6
3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate

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